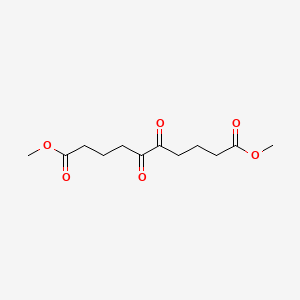
Dimethyl 5,6-dioxodecanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,6-dioxodecanedioate typically involves the esterification of decanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Decanedioic acid+2MethanolAcid CatalystDimethyl 5,6-dioxodecanedioate+2Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes .
化学反应分析
Types of Reactions
Dimethyl 5,6-dioxodecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of decanedioic acid derivatives.
Reduction: Reduction typically yields diols.
Substitution: Substitution reactions can produce amides or esters, depending on the nucleophile used
科学研究应用
Dimethyl 5,6-dioxodecanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and as a plasticizer in various industrial applications
作用机制
The mechanism of action of Dimethyl 5,6-dioxodecanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release decanedioic acid and methanol, which can then participate in further biochemical pathways. The ketone groups can also interact with nucleophiles, leading to the formation of new chemical bonds and products .
相似化合物的比较
Similar Compounds
Dimethyl decanedioate: Similar in structure but lacks the ketone groups.
Dimethyl sebacate: Another ester of decanedioic acid, used in similar applications.
Dimethyl fumarate: Contains ester groups but has a different backbone structure.
Uniqueness
Dimethyl 5,6-dioxodecanedioate is unique due to the presence of both ester and ketone groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
属性
CAS 编号 |
141340-69-4 |
|---|---|
分子式 |
C12H18O6 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
dimethyl 5,6-dioxodecanedioate |
InChI |
InChI=1S/C12H18O6/c1-17-11(15)7-3-5-9(13)10(14)6-4-8-12(16)18-2/h3-8H2,1-2H3 |
InChI 键 |
NTISUCRWRQHCJW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCC(=O)C(=O)CCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


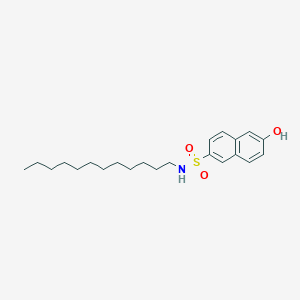
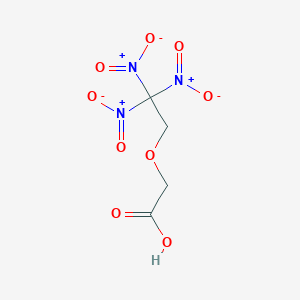
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
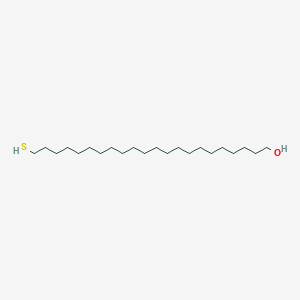
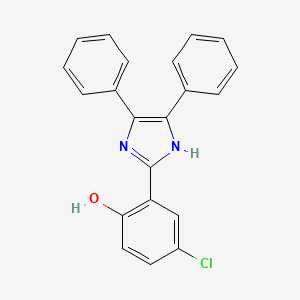
![4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde](/img/structure/B14267839.png)
![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
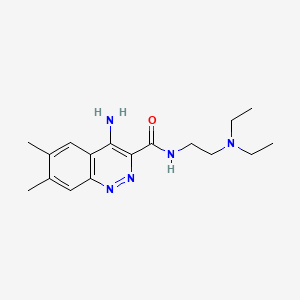
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
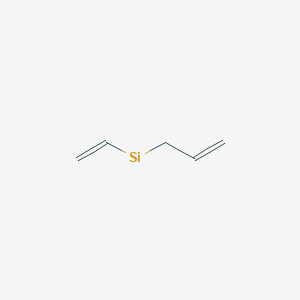
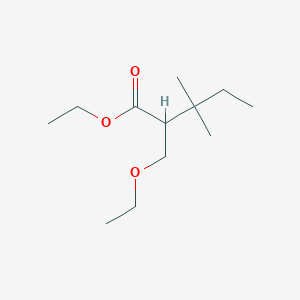
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
